N-Butyl-5-fluoropyridin-3-amine
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Overview
Description
N-Butyl-5-fluoropyridin-3-amine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-5-fluoropyridin-3-amine typically involves the introduction of a butyl group and a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a fluorinating agent under controlled conditions. For example, 5-chloro-2,3,6-trifluoropyridine can be reacted with a butylamine derivative to introduce the butyl group and fluorine atom simultaneously .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-5-fluoropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted pyridine derivatives .
Scientific Research Applications
N-Butyl-5-fluoropyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-Butyl-5-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The butyl group may also contribute to the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-fluoropyridine: A closely related compound with similar chemical properties but lacking the butyl group.
5-Fluoropyridin-3-amine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
N-Butyl-5-fluoropyridin-3-amine is unique due to the presence of both a butyl group and a fluorine atom, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13FN2 |
---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
N-butyl-5-fluoropyridin-3-amine |
InChI |
InChI=1S/C9H13FN2/c1-2-3-4-12-9-5-8(10)6-11-7-9/h5-7,12H,2-4H2,1H3 |
InChI Key |
QTTJUYLGNXRIBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=CN=C1)F |
Origin of Product |
United States |
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